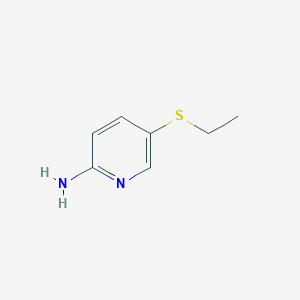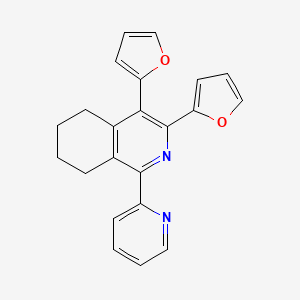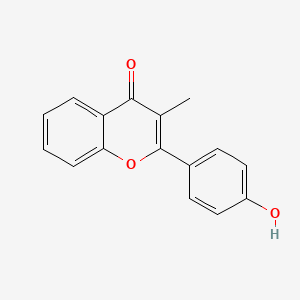![molecular formula C7H16OSi B1624982 2-[(Trimethylsilyl)methyl]prop-2-en-1-ol CAS No. 81302-80-9](/img/structure/B1624982.png)
2-[(Trimethylsilyl)methyl]prop-2-en-1-ol
Overview
Description
“2-[(Trimethylsilyl)methyl]prop-2-en-1-ol” is a compound that contains a trimethylsilyl group . This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . The compound has a linear formula of C7H16OSi .
Molecular Structure Analysis
The molecular structure of “2-[(Trimethylsilyl)methyl]prop-2-en-1-ol” includes a trimethylsilyl group attached to a prop-2-en-1-ol group . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be used in the Sharpless asymmetric epoxidation for the synthesis of gastric inhibitor (S)-propanolol . The epoxidation of 3-(trimethylsilyl)prop-2-en-1-ol affords epoxy alcohol with 90% ee .Scientific Research Applications
Cobalt-Catalyzed Coupling in Synthesis
A study by Riaz et al. (2018) demonstrated the use of 2-[(Trimethylsilyl)methyl]prop-2-en-1-ol derivatives in cobalt-catalyzed sp2-sp3 coupling. This method avoids the need for highly concentrated organolithium reagents and complex protocols, providing a more efficient approach to synthesizing allyl silanes, crucial in various chemical syntheses (Riaz et al., 2018).
Michael Addition in Organic Synthesis
Tanaka et al. (1990) explored the Michael addition of methyl 2-(trimethylsilyl)propenoate with organomagnesiums or organolithiums. This reaction leads to adducts that are useful in subsequent Peterson olefination with carbonyl compounds, highlighting a significant application in organic synthesis (Tanaka et al., 1990).
Intramolecular Carbocyclization
Gimazetdinov et al. (2017) researched the intramolecular carbocyclization of certain derivatives, including those with a trimethylsilyl group. This study offers insights into the cyclization processes and potential applications in complex molecular synthesis (Gimazetdinov et al., 2017).
Reactivity in Lewis Acid-Catalyzed Allylation
Williams et al. (2006) described the reactivity of compounds with trimethylsilyl groups in Lewis acid-catalyzed allylation reactions. Their findings are critical for understanding the chemical behavior of these compounds in synthetic applications (Williams et al., 2006).
Hydrolysis and Desilylation Studies
Kuroda et al. (2008) investigated the hydrolysis and desilylation of 2-[(trimethylsilyl)methyl]acrylate derivatives. Their research helps in understanding the stability and reactivity of these compounds under various conditions, which is crucial for their application in chemical synthesis (Kuroda et al., 2008).
properties
IUPAC Name |
2-(trimethylsilylmethyl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16OSi/c1-7(5-8)6-9(2,3)4/h8H,1,5-6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNLJXBYSUHUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444931 | |
| Record name | 2-[(Trimethylsilyl)methyl]prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Trimethylsilyl)methyl]prop-2-en-1-ol | |
CAS RN |
81302-80-9 | |
| Record name | 2-[(Trimethylsilyl)methyl]prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





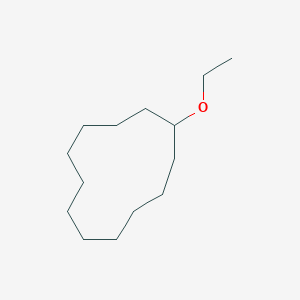

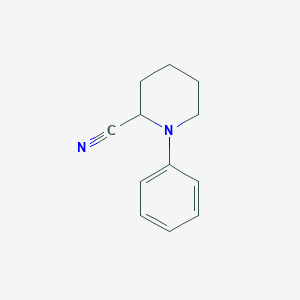


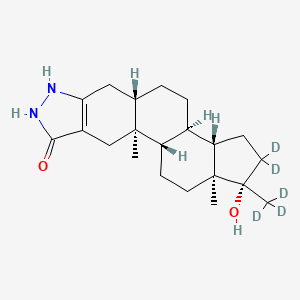
![8-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine](/img/structure/B1624915.png)

![N7-(3-Chlorophenyl)-N2-phenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1624917.png)
